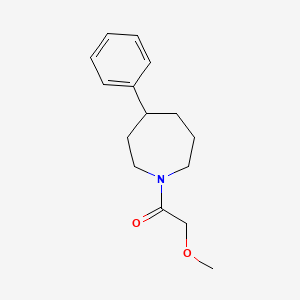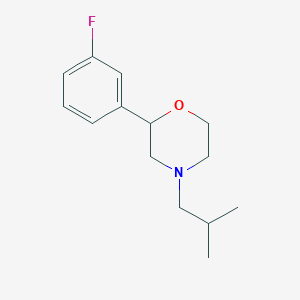![molecular formula C19H21FN2O2 B7168338 3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide](/img/structure/B7168338.png)
3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the morpholinyl derivative. This intermediate is further reacted with phenylpropanoyl chloride under basic conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a candidate for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-fluorophenyl)morpholin-4-yl]propanoic acid
- 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
- N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
Uniqueness
3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-16-6-4-5-15(13-16)18-14-22(11-12-24-18)10-9-19(23)21-17-7-2-1-3-8-17/h1-8,13,18H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMGPADAQPGUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7168282.png)
![5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7168295.png)
![2-[2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7168297.png)
![2-methyl-5-[1-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B7168311.png)
![2-[2-(2-fluorophenyl)morpholin-4-yl]-1-(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B7168316.png)
![1-methyl-6-[[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7168328.png)
![2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7168331.png)
![N-[3-[[2-(3-fluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7168341.png)

![2-[[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7168346.png)
![6-Amino-1-ethyl-5-[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B7168352.png)
![N-(cyclopropylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide](/img/structure/B7168355.png)
![4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide](/img/structure/B7168356.png)
